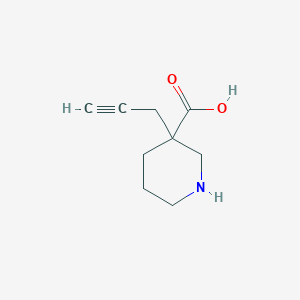![molecular formula C13H20N2O B13520592 [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine is a chiral compound with a complex structure. It features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at various sites, including the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of [(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine can be compared with other similar compounds, such as:
[(2S,3R)-2-(4-hydroxyphenyl)-1-methylpyrrolidin-3-yl]methanamine: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.
[(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine: The presence of a chlorine atom can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C13H20N2O/c1-15-8-7-11(9-14)13(15)10-3-5-12(16-2)6-4-10/h3-6,11,13H,7-9,14H2,1-2H3/t11-,13-/m1/s1 |
InChI-Schlüssel |
LDYZMXLDCPUKFZ-DGCLKSJQSA-N |
Isomerische SMILES |
CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)OC)CN |
Kanonische SMILES |
CN1CCC(C1C2=CC=C(C=C2)OC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)

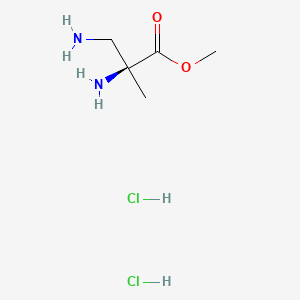
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
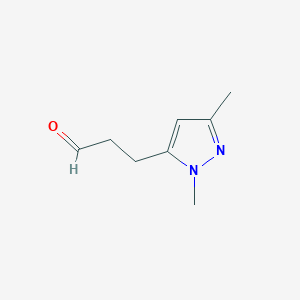
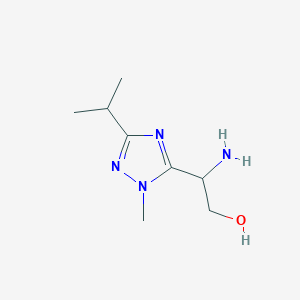
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
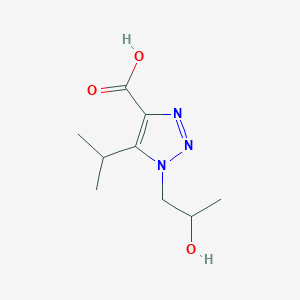
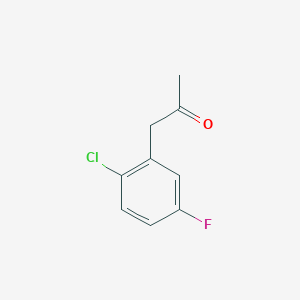
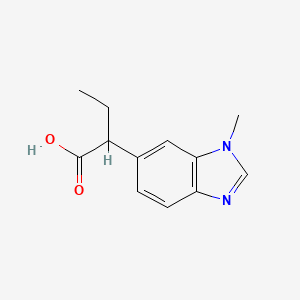
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)

